molecular formula C23H22N2O4S B7688869 N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide

Cat. No.: B7688869
M. Wt: 422.5 g/mol
InChI Key: KWBSLRSLXVIFME-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide is a complex organic compound that features a combination of furan, quinoline, and sulfonamide functional groups

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-16-5-8-21(9-6-16)30(27,28)25(15-20-4-3-11-29-20)14-19-13-18-12-17(2)7-10-22(18)24-23(19)26/h3-13H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBSLRSLXVIFME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC3=CC4=C(C=CC(=C4)C)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan-2-ylmethyl Intermediate: This can be achieved by reacting furan with a suitable alkylating agent under basic conditions.

    Quinoline Derivative Synthesis: The 2-hydroxy-6-methylquinoline can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Sulfonamide Formation: The final step involves the reaction of the furan-2-ylmethyl intermediate with the quinoline derivative in the presence of a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, under basic conditions to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furanones or other oxidized derivatives.

    Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Furanones or quinoline N-oxides.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. Additionally, the quinoline moiety is a common pharmacophore in antimalarial and anticancer agents, suggesting potential therapeutic applications.

Industry

In materials science, the compound’s structural features could be exploited in the design of novel polymers or as a ligand in coordination chemistry for the development of new catalysts.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic the structure of natural substrates, leading to competitive inhibition, while the quinoline moiety could intercalate with DNA or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-N-(quinolin-3-ylmethyl)-4-methylbenzenesulfonamide: Lacks the hydroxyl and methyl groups on the quinoline ring.

    N-(furan-2-ylmethyl)-N-((2-hydroxyquinolin-3-yl)methyl)-4-methylbenzenesulfonamide: Lacks the methyl group on the quinoline ring.

    N-(furan-2-ylmethyl)-N-((6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide: Lacks the hydroxyl group on the quinoline ring.

Uniqueness

The presence of both the hydroxyl and methyl groups on the quinoline ring in N-(furan-2-ylmethyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methylbenzenesulfonamide may enhance its binding affinity and specificity for certain biological targets, potentially leading to improved efficacy in medicinal applications. Additionally, these functional groups can influence the compound’s chemical reactivity and stability, making it a versatile intermediate in synthetic chemistry.

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